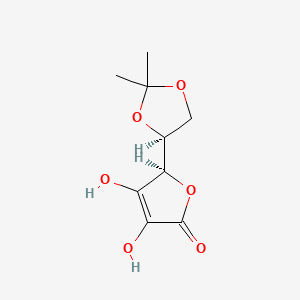![molecular formula C22H13BrClNO3 B2373597 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630057-47-5](/img/structure/B2373597.png)
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting chemical and physical properties and can be used in various applications, including the development of pharmaceuticals .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis route for “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of benzamides depend on their specific structure. They can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .科学的研究の応用
Synthesis and Characterization
Synthesis of Non-peptide CCR5 Antagonists : 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been used in the synthesis of various non-peptide CCR5 antagonists, which are potential therapeutic agents for preventing HIV-1 infection (Cheng De-ju, 2014), (Cheng De-ju, 2015), (H. Bi, 2014), (H. Bi, 2015).
Molecular Property and Spectroscopy Analysis : Studies on molecular properties, UV-VIS, and HOMO-LUMO energies have been conducted, enhancing our understanding of the chemical properties and reactivity of compounds related to 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (E. Barım & F. Akman, 2021).
Structural Characterization : The structure of products derived from this compound has been characterized using techniques like NMR and MS, providing valuable insights into their molecular framework (H. Bi, 2015).
Molecular Interaction and Bioactivities
Molecular Interaction Studies : Research on molecular interactions, including crystal packing and hydrogen bonding, has been conducted, contributing to our knowledge of intermolecular forces and stability of related compounds (B. K. Sagar et al., 2018), (A. Saeed et al., 2020).
Synthesis and Bioactivity of Derivatives : Studies on the synthesis of benzofuran derivatives and their biological activities, including antimicrobial and anticonvulsant properties, have been explored (B. Thorat et al., 2016), (A. Shakya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGWHDPCCCVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)
![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)
![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373534.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)
